

Characterization of 5-(Trifluoromethyl)pyrimidine: A Spectroscopic Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **5-(trifluoromethyl)pyrimidine**, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and increased biological activity. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring this data, and a generalized synthetic workflow.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for the parent **5-(trifluoromethyl)pyrimidine**, this section presents representative data for a closely related analog, 5-chloro-2-(trifluoromethyl)pyrimidine. This data provides a strong indication of the chemical shifts and spectral features that can be expected for **5-(trifluoromethyl)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **5-(trifluoromethyl)pyrimidine** and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for 5-chloro-2-(trifluoromethyl)pyrimidine in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-----------------|------------------------------------|---|----------------------------------|
| ^1H | 8.96 | s | - |
| ^{13}C | 156.7, 154.6, 134.1, 119.4 | q (for C attached to CF ₃ and CF ₃ carbon) | 37 (C-F), 274 (CF ₃) |
| ^{19}F | -70.04 | s | - |

Source: Supporting Information for a research article.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for **5-(Trifluoromethyl)pyrimidine**

| Technique | Ionization Mode | Calculated m/z | Observed m/z |
|--|-----------------------------|--|---|
| High-Resolution Mass Spectrometry (HRMS) | Electron Ionization (EI) | C ₅ H ₃ F ₃ N ₂ : 148.0248 | Data not available in search results |

Note: While a specific experimental mass spectrum for the parent compound was not found, the molecular weight is confirmed by chemical suppliers to be 148.09 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands for **5-(Trifluoromethyl)pyrimidine**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|------------------------|-----------------------|
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~1600-1450 | C=C and C=N stretching | Pyrimidine ring |
| ~1350-1100 | C-F stretching | Trifluoromethyl group |

Note: Specific IR data for the parent compound is not readily available. The provided ranges are typical for similar aromatic and trifluoromethyl-containing compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution. Pyrimidine derivatives are known to absorb UV light due to n- π^* electronic transitions.^[2] For a related pyrimidine derivative, the maximum absorbance (λ_{max}) was observed at 275 nm.^[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **5-(trifluoromethyl)pyrimidine** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup: All ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Chemical shifts are referenced to the solvent peak.

- ^{19}F NMR: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl_3 .^[4]

Mass Spectrometry (High-Resolution)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.

Infrared (IR) Spectroscopy

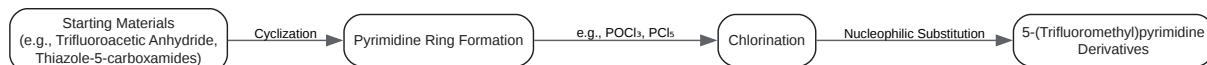
- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid or liquid sample.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the micromolar range.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).^[3]

Synthetic Workflow

The synthesis of **5-(trifluoromethyl)pyrimidine** derivatives often involves a multi-step process. A generalized workflow is depicted below.



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